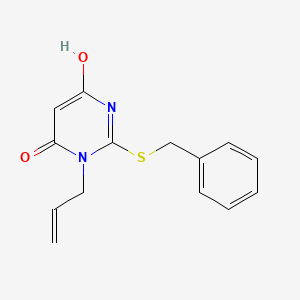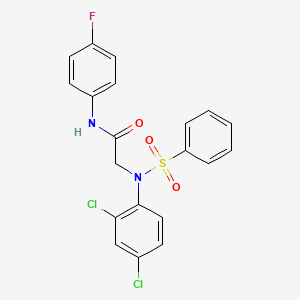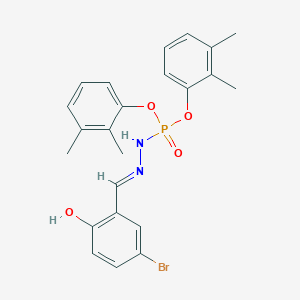
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is a compound that has been extensively studied for its potential therapeutic uses in various diseases. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is not fully understood. However, it has been suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspases. It also inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway. Furthermore, it exhibits antimicrobial activity by disrupting the cell membrane of pathogenic microorganisms.
Biochemical and physiological effects:
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone has been shown to have minimal toxicity in vitro and in vivo. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various pathogenic microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone in lab experiments is its minimal toxicity in vitro and in vivo. It also exhibits potent anti-cancer, anti-inflammatory, and antimicrobial activity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone. One of the directions is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy in vivo. Additionally, it can be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Finally, it can be studied for its potential use in drug delivery systems to improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is a compound that has been extensively studied for its potential therapeutic uses in various diseases. It exhibits potent anti-cancer, anti-inflammatory, and antimicrobial activity with minimal toxicity in vitro and in vivo. However, further studies are needed to optimize its therapeutic potential and determine its efficacy in vivo.
Métodos De Síntesis
The synthesis of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone involves the reaction of 2-mercaptobenzyl alcohol with allyl bromide in the presence of potassium carbonate to form 2-(benzylthio)allyl alcohol. The next step involves the reaction of 2-(benzylthio)allyl alcohol with ethyl cyanoacetate in the presence of sodium ethoxide to form 1-allyl-2-(benzylthio)-6-cyano-4(1H)-pyrimidinone. Finally, the cyano group is hydrolyzed in the presence of sodium hydroxide to form 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone.
Aplicaciones Científicas De Investigación
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone has been studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and microbial infections. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antimicrobial activity against various pathogenic microorganisms.
Propiedades
IUPAC Name |
2-benzylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-8-16-13(18)9-12(17)15-14(16)19-10-11-6-4-3-5-7-11/h2-7,9,17H,1,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBABLRVONNPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isopropylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6134352.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6134365.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B6134369.png)
![N-cyclohexyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6134378.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6134386.png)
![2-{4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6134393.png)

![N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B6134404.png)
![1-(cyclohexyloxy)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B6134411.png)
![6-(4-chlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6134416.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6134419.png)

![1-{2-[(1-adamantylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6134431.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6134444.png)